molecular formula C14H12O2 B8780895 4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- CAS No. 33158-10-0

4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl-

Cat. No.: B8780895
CAS No.: 33158-10-0
M. Wt: 212.24 g/mol
InChI Key: KIECIMHLAZKJQX-UHFFFAOYSA-N
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Description

4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- is an organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-phenyl-3-buten-2-one with phenol derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while reduction may produce benzofuranols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzofuran: Lacks the dihydro and ketone functionalities.

    6,7-dihydro-1-benzofuran-4(5H)-one: Lacks the phenyl group.

    2-phenyl-1-benzofuran: Lacks the dihydro functionality.

Uniqueness

4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

33158-10-0

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-phenyl-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C14H12O2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2

InChI Key

KIECIMHLAZKJQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(O2)C3=CC=CC=C3)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.0 g. of 3-(1-pyrrolodinyl)-2-cyclohexan-1-one in 30 ml. of anhydrous dimethylformamide is treated dropwise over twenty minutes under nitrogen with a solution of 6.0 g. of phenacyl bromide in 10 ml. of anhydrous dimethylformamide. The mixture is stirred for 47 hours at 80°C., allowed to cool to ambient temperature, and then poured into water and stirred for 30 minutes. The resulting suspension is extracted with chloroform, the chloroform extracts are combined, washed with water and dried. The solvent is removed and the residue is dried under high vacuum and crystallized from ethanol to yield 4-oxo-2-phenyl-4,5,6,7-tetrahydrobenzo[b]furan, m.p. 132°-134°C.
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